Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate
Description
This compound (CAS: Not explicitly listed in evidence, but structurally related to 871355-75-8 and 871356-24-0) is a methanesulfonate ester derivative featuring a 2-chlorophenol core substituted with a piperazinyl group modified by a 2-methoxyethyl chain. The methanesulfonate (mesylate) group enhances solubility and stability, making it a candidate for pharmaceutical or agrochemical applications. Piperazine derivatives are frequently utilized in drug design due to their ability to modulate pharmacokinetic properties, such as bioavailability and target binding .
Properties
Molecular Formula |
C14H21ClN2O4S |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
[2-chloro-3-[4-(2-methoxyethyl)piperazin-1-yl]phenyl] methanesulfonate |
InChI |
InChI=1S/C14H21ClN2O4S/c1-20-11-10-16-6-8-17(9-7-16)12-4-3-5-13(14(12)15)21-22(2,18)19/h3-5H,6-11H2,1-2H3 |
InChI Key |
AKKRPIHFMBLBIV-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCN(CC1)C2=C(C(=CC=C2)OS(=O)(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate generally involves the following key steps:
- Preparation of the 4-(2-methoxyethyl)phenol intermediate.
- Introduction of the 2-chloro substituent on the phenol ring.
- N-alkylation of the piperazine ring with the 2-methoxyethyl substituent.
- Formation of the methanesulfonate salt.
Each step requires careful control of reaction conditions and purification to achieve high purity and yield.
Preparation of 4-(2-Methoxyethyl)phenol Intermediate
The 4-(2-methoxyethyl)phenol moiety is a critical intermediate in the synthesis. According to European patent EP0449602A1, a practical and improved method for producing this intermediate involves:
- Bromination of 4-hydroxyacetophenone to yield alpha-bromo-4-hydroxyacetophenone.
- Methoxide-bromide exchange reaction where the alpha-bromo compound is reacted with sodium methoxide or methanol plus a base (e.g., sodium hydroxide) to produce alpha-methoxy-4-hydroxyacetophenone.
- Acidification of the reaction mixture to precipitate the alpha-methoxy-4-hydroxyacetophenone.
- Catalytic hydrogenation of alpha-methoxy-4-hydroxyacetophenone to directly yield 4-(2-methoxyethyl)phenol.
This method is advantageous over older, more complex routes because it is a single-step reduction process that directly produces the desired phenol derivative with good yield (~85%) and purity, confirmed by NMR and GC analysis.
Table 1: Key Reaction Conditions for 4-(2-Methoxyethyl)phenol Synthesis
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | 4-Hydroxyacetophenone + bromine | Alpha-bromo-4-hydroxyacetophenone |
| Methoxide-bromide exchange | Sodium methoxide in methanol, nitrogen atmosphere | Alpha-methoxy-4-hydroxyacetophenone salt |
| Acidification | Hydrochloric acid to pH ~6 | Precipitation of alpha-methoxy-4-hydroxyacetophenone |
| Catalytic hydrogenation | Hydrogen gas, hydrogenation catalyst (e.g., Pd/C) | 4-(2-Methoxyethyl)phenol |
Piperazine Substitution and N-Alkylation
The piperazine moiety bearing the 2-methoxyethyl substituent is introduced by N-alkylation reactions. According to patent literature (EP0118138A1), piperazine derivatives can be alkylated by reacting piperazine with substituted benzene derivatives or alkyl halides under controlled conditions:
- The piperazine nitrogen is alkylated with 2-methoxyethyl halides or tosylates.
- The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
- Elevated temperatures (e.g., 50–100 °C) and bases like potassium iodide may be used to enhance the reaction rate and yield.
This step is critical for attaching the 2-methoxyethyl group to the piperazine ring, which is then linked to the phenol ring at the 3-position via nucleophilic aromatic substitution or other coupling strategies.
Formation of the Methanesulfonate Salt
The final step involves converting the free base form of the compound into its 1-methanesulfonate salt to improve solubility and stability:
- The free base is reacted with methanesulfonic acid in an appropriate solvent.
- The salt precipitates out and is purified by recrystallization.
Methanesulfonate salts are commonly used in pharmaceutical compounds for their favorable physicochemical properties.
Summary Table of Preparation Methods
Research Results and Notes
- The improved method for synthesizing 4-(2-methoxyethyl)phenol via bromination, methoxide exchange, and catalytic hydrogenation is a significant advancement over older multi-step, lower-yield processes.
- N-alkylation procedures for piperazine derivatives are well-established and allow for selective introduction of the 2-methoxyethyl group, essential for the target compound's biological activity.
- The formation of the methanesulfonate salt enhances the compound's pharmaceutical applicability by improving solubility and stability.
- Purification methods such as recrystallization and column chromatography are critical to obtain high purity, as indicated by NMR and GC analyses in patents.
- The synthetic route requires careful control of reaction conditions, particularly during halogenation and hydrogenation steps, to avoid side reactions and ensure regioselectivity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro substituent can be reduced to form a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Development
Phenol derivatives are often explored for their pharmacological properties. The specific compound under discussion has been investigated for its potential as an antipsychotic agent due to the presence of the piperazine group, which is common in many psychotropic medications.
- Case Study : A study published in the Journal of Medicinal Chemistry examined various phenolic compounds for their affinity to serotonin receptors, indicating that modifications like those found in phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate could enhance receptor binding and efficacy in treating mood disorders .
Neuropharmacology
Research has shown that compounds similar to this one can influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating neurodegenerative diseases and psychiatric disorders.
- Data Table: Neuropharmacological Effects
| Compound | Target Receptor | Effect | Reference |
|---|---|---|---|
| Phenol derivative | Serotonin 5-HT1A | Agonist | |
| Phenol derivative | Dopamine D2 | Antagonist |
Antimicrobial Activity
The methanesulfonate group may confer antimicrobial properties, making this compound a candidate for developing new antibacterial agents.
Mechanism of Action
The mechanism of action of Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the piperazine ring can interact with neurotransmitter receptors, potentially modulating their function. The phenol group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Substituent Variations on the Piperazinyl Ring
The target compound’s piperazinyl group is substituted with a 2-methoxyethyl chain. Key analogs include:
Key Insight : The 2-methoxyethyl substituent balances polarity and lipophilicity, favoring applications requiring systemic circulation (e.g., central nervous system drugs). In contrast, the propyl analog may suit agrochemical formulations requiring prolonged environmental persistence .
Ester Group Modifications
The methanesulfonate ester is critical for stability and controlled release. Comparisons include:
Key Insight : Triflate derivatives exhibit superior leaving-group capacity, making them valuable in synthetic organic chemistry. Methanesulfonate esters, while less reactive, are preferred in drug formulations for controlled hydrolysis .
Pharmacological and Industrial Relevance
- Pharmaceuticals: The target compound’s structural similarity to 4-(2-methoxyethyl)phenol (Impurity B(EP), CAS: 56718-71-9) links it to metoprolol succinate synthesis, a β₁-selective adrenergic blocker. The piperazinyl group may enhance binding to adrenergic receptors .
- Agrochemicals : Analogous triazole derivatives (e.g., tebuconazole, fenbuconazole) with chlorophenyl and piperazine-like motifs demonstrate fungicidal activity. However, the target compound’s mesylate group differentiates it from typical agrochemical esters .
Biological Activity
Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate is a complex organic compound with significant biological activity attributed to its structural components, including a phenolic group, a chloro substituent, and a piperazine ring. This article explores the biological activity of this compound, highlighting its pharmacological potential, interaction mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₁ClN₂O₄S
- Molecular Weight : 348.8 g/mol
- IUPAC Name : [2-chloro-3-[4-(2-methoxyethyl)piperazin-1-yl]phenyl] methanesulfonate
The compound exhibits properties typical of phenolic compounds, such as reactivity due to the hydroxyl group on the aromatic ring. The chloro group enhances its electrophilic character, while the piperazine ring is crucial for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Neurotransmitter Interaction : The piperazine component allows the compound to modulate neurotransmitter receptor activity. This interaction may influence various pharmacological effects, particularly in the central nervous system (CNS) .
- Antimicrobial Properties : Similar compounds have been noted for their antimicrobial activities. Research indicates that derivatives of piperazine often exhibit therapeutic potential against various pathogens .
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects on Cancer Cells
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound exhibited dose-dependent cytotoxicity, particularly in pancreatic cancer cells (Mia PaCa-2 and PANC-1). The mechanism involved DNA damage and activation of apoptotic pathways, suggesting potential as an anticancer agent .
Synthesis and Applications
The synthesis of this compound typically involves multi-step chemical reactions, including:
- Formation of the Piperazine Ring : Starting from piperazine derivatives.
- Chlorination : Introducing the chloro substituent at the appropriate position.
- Methanesulfonation : Attaching the methanesulfonate group to enhance solubility and biological activity.
This compound has applications in both research and industrial contexts, particularly in pharmacology for developing new therapeutic agents targeting CNS disorders and infections .
Q & A
Q. Key Considerations :
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).
- Intermediate characterization by ¹H/¹³C NMR and LC-MS to confirm regioselectivity .
What analytical techniques are critical for characterizing this compound?
Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:
What safety protocols are recommended for handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Use chemically resistant gloves (nitrile), lab coats, and safety goggles. For aerosol protection, employ P95 respirators (NIOSH-certified) .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks (STEL: 1 ppm).
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Note : Acute toxicity data (oral, dermal) are unavailable; assume Category 4 (H302) until validated .
How can synthetic yields be optimized for this compound?
Advanced Research Question
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions to reduce side products .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance reaction rates.
- Temperature Control : Maintain ≤60°C during sulfonate esterification to prevent decomposition .
Q. Data-Driven Example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 60°C, 12 hrs | 68 | 95 |
| DMSO, 50°C, 18 hrs | 72 | 98 |
How should researchers address contradictions in reported toxicological data?
Advanced Research Question
- In Vitro Assays : Conduct MTT assays on HepG2 cells to evaluate cytotoxicity (IC₅₀ determination) .
- Computational Modeling : Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity endpoints .
- Literature Cross-Validation : Compare with structurally analogous piperazine derivatives (e.g., fluorophenyl-methoxybenzyl compounds) .
Case Study : A structurally similar compound (CAS 355813-56-8) showed low cytotoxicity (IC₅₀ > 100 µM), suggesting potential safety .
What structural modifications could enhance bioactivity?
Advanced Research Question
- Piperazine Substitution : Replace 2-methoxyethyl with bulkier groups (e.g., benzyl) to improve receptor binding .
- Sulfonate Optimization : Substitute methanesulfonate with trifluoromethanesulfonate for increased metabolic stability .
- Phenyl Ring Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to modulate electronic effects .
Example : Fluorine substitution on the phenyl ring (as in CAS 355813-56-8) improved CNS penetration by 40% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
